molecular formula C9H14ClNO4 B8454250 2-Chloro-N-({2-[(prop-2-en-1-yl)oxy]-1,3-dioxolan-4-yl}methyl)acetamide CAS No. 88066-98-2

2-Chloro-N-({2-[(prop-2-en-1-yl)oxy]-1,3-dioxolan-4-yl}methyl)acetamide

Cat. No.: B8454250
CAS No.: 88066-98-2
M. Wt: 235.66 g/mol
InChI Key: GNTGHYHPCJTOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-({2-[(prop-2-en-1-yl)oxy]-1,3-dioxolan-4-yl}methyl)acetamide is a useful research compound. Its molecular formula is C9H14ClNO4 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

88066-98-2

Molecular Formula

C9H14ClNO4

Molecular Weight

235.66 g/mol

IUPAC Name

2-chloro-N-[(2-prop-2-enoxy-1,3-dioxolan-4-yl)methyl]acetamide

InChI

InChI=1S/C9H14ClNO4/c1-2-3-13-9-14-6-7(15-9)5-11-8(12)4-10/h2,7,9H,1,3-6H2,(H,11,12)

InChI Key

GNTGHYHPCJTOAM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1OCC(O1)CNC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Six and seven-tenths g (0.04 mole) of N-(2,3-dihydroxypropyl)chloroacetamide, 7.3 g (0.04 mole) of triallylorthoformate, 0.2 g of ammonium chloride, and 50 ml of dichloroethane were combined in a reaction flask and distilled to a head temperature of 82° C. The distillate was cooled to room temperature, stirred with potassium carbonate and filtered over Florisil. The filtrate was evaporated to yield 3.2 g of 2-allyloxy-4-(chloroacetylamino)methyl-1,3-dioxolane, a yellow oil. Structure was confirmed by NMR. nD30 =1.4888.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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